molecular formula C22H21N3O2S2 B1227316 (5Z)-2-benzylimino-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one

(5Z)-2-benzylimino-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one

Cat. No. B1227316
M. Wt: 423.6 g/mol
InChI Key: HRDPRTLZKJAGFY-BZMHFZIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-(phenylmethyl)imino-3-prop-2-enyl-4-thiazolidinone is a member of benzothiazoles.

Scientific Research Applications

Synthesis and Derivatives

  • The compound is involved in the synthesis of new triazafulvalene systems, which are created through reactions involving imidazolidine derivatives and dimethyl acetylenedicarboxylate, followed by various alkylation processes (Uršič, Svete, & Stanovnik, 2010).

Anticancer Activity

  • Some benzimidazole derivatives, which may include structures related to the given compound, have demonstrated in vitro anticancer activity against various human carcinoma cell lines (Refaat, 2010).

Pharmacological Activities

  • Derivatives of thiazolidin-4-one, like the specified compound, show promise as protein kinase inhibitors, which can potentially be used for treating neurological or oncological disorders (Bourahla et al., 2021).
  • Certain benzimidazole-thiazolidinedione hybrids have been studied for their antihyperglycemic properties, indicating potential applications in diabetes treatment (Gutiérrez-Hernández et al., 2019).

Biological Activity

  • The compound or its related derivatives are involved in the synthesis of thiazolidinones, which have been evaluated for antibacterial, antifungal, and anti-inflammatory activities (Chaitanya, Nagendrappa, & Vaidya, 2010).
  • Research has been conducted on 5-benzylidene-1,3-thiazolidine-2,4-dione analogs as α-glucosidase inhibitors, suggesting potential utility in managing diabetes (Nori et al., 2014).

properties

Product Name

(5Z)-2-benzylimino-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one

Molecular Formula

C22H21N3O2S2

Molecular Weight

423.6 g/mol

IUPAC Name

(5Z)-2-benzylimino-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H21N3O2S2/c1-4-12-25-20(26)19(29-22(25)23-14-15-8-6-5-7-9-15)21-24(2)17-13-16(27-3)10-11-18(17)28-21/h4-11,13H,1,12,14H2,2-3H3/b21-19-,23-22?

InChI Key

HRDPRTLZKJAGFY-BZMHFZIGSA-N

Isomeric SMILES

CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(C(=NCC4=CC=CC=C4)S3)CC=C

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=NCC4=CC=CC=C4)S3)CC=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-benzylimino-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-2-benzylimino-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one
Reactant of Route 3
(5Z)-2-benzylimino-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one
Reactant of Route 4
(5Z)-2-benzylimino-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one
Reactant of Route 5
(5Z)-2-benzylimino-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one
Reactant of Route 6
(5Z)-2-benzylimino-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one

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